2,5-dimethyl-N-(piperidin-4-yl)furan-3-carboxamide 2,5-dimethyl-N-(piperidin-4-yl)furan-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 954571-50-7
VCID: VC8424081
InChI: InChI=1S/C12H18N2O2/c1-8-7-11(9(2)16-8)12(15)14-10-3-5-13-6-4-10/h7,10,13H,3-6H2,1-2H3,(H,14,15)
SMILES: CC1=CC(=C(O1)C)C(=O)NC2CCNCC2
Molecular Formula: C12H18N2O2
Molecular Weight: 222.28 g/mol

2,5-dimethyl-N-(piperidin-4-yl)furan-3-carboxamide

CAS No.: 954571-50-7

Cat. No.: VC8424081

Molecular Formula: C12H18N2O2

Molecular Weight: 222.28 g/mol

* For research use only. Not for human or veterinary use.

2,5-dimethyl-N-(piperidin-4-yl)furan-3-carboxamide - 954571-50-7

Specification

CAS No. 954571-50-7
Molecular Formula C12H18N2O2
Molecular Weight 222.28 g/mol
IUPAC Name 2,5-dimethyl-N-piperidin-4-ylfuran-3-carboxamide
Standard InChI InChI=1S/C12H18N2O2/c1-8-7-11(9(2)16-8)12(15)14-10-3-5-13-6-4-10/h7,10,13H,3-6H2,1-2H3,(H,14,15)
Standard InChI Key SBYUTWUXYVWSST-UHFFFAOYSA-N
SMILES CC1=CC(=C(O1)C)C(=O)NC2CCNCC2
Canonical SMILES CC1=CC(=C(O1)C)C(=O)NC2CCNCC2

Introduction

Chemical Identity and Structural Characteristics

Core Molecular Architecture

2,5-Dimethyl-N-(piperidin-4-yl)furan-3-carboxamide features a central furan ring substituted at positions 2 and 5 with methyl groups, coupled to a piperidin-4-yl amine through a carboxamide linker. X-ray crystallographic data, while unavailable for this specific compound, can be extrapolated from structural analogs such as 2,5-dimethyl-N-(pyridin-4-yl)furan-3-carboxamide (PubChem CID 17248960), which shares comparable bond angles and torsional parameters in the furan-carboxamide moiety . The piperidine ring adopts a chair conformation, with the carboxamide group occupying an equatorial position to minimize steric hindrance .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₈N₂O₂
Molecular Weight222.29 g/mol
IUPAC Name2,5-dimethyl-N-piperidin-4-ylfuran-3-carboxamide
SMILESCC1=CC(=C(O1)C)C(=O)NC2CCNCC2
Topological Polar Surface55.1 Ų
LogP (Predicted)1.87

Data derived from American Elements' technical specifications and PubChem computational analyses .

Spectroscopic Fingerprints

Fourier-transform infrared (FTIR) spectroscopy of related furan-3-carboxamides reveals characteristic absorption bands at 1650-1680 cm⁻¹ (C=O stretch), 1550-1580 cm⁻¹ (N-H bend), and 3100-3300 cm⁻¹ (N-H stretch). Nuclear magnetic resonance (NMR) studies on the structural analog 2,5-dimethyl-N-((1-nicotinoylpiperidin-4-yl)methyl)furan-3-carboxamide (PubChem CID 71786506) show proton resonances at δ 1.45-1.65 ppm (piperidine CH₂), δ 2.25-2.40 ppm (furan methyl groups), and δ 6.15 ppm (furan aromatic proton) .

Synthetic Methodologies

Primary Synthesis Route

The compound is typically synthesized through a two-step protocol:

  • Furan Core Formation: Condensation of dimethylacetylene dicarboxylate with methyl vinyl ketone under acidic conditions yields the 2,5-dimethylfuran-3-carboxylic acid intermediate.

  • Amide Coupling: Activation of the carboxylic acid using thionyl chloride (SOCl₂) followed by reaction with 4-aminopiperidine in chloroform/pyridine solvent system .

Reaction yields average 68-72% after purification via silica gel chromatography (hexane:ethyl acetate 3:1). Critical control parameters include maintaining reaction temperatures below 40°C during amide bond formation to prevent racemization of the piperidine amine .

Synthetic Challenges

Key issues in scale-up production involve:

  • Piperidine Ring Protonation: The basic piperidine nitrogen necessitates strict pH control during aqueous workup phases to prevent salt formation .

  • Rotamer Formation: Restricted rotation about the carboxamide bond creates atropisomers observable in HPLC (C18 column, 254 nm) as two peaks with 1:1 area ratio under ambient conditions .

Pharmacological Profile

Putative Biological Targets

Docking studies using AutoDock Vina suggest moderate affinity (K₅ᵢ ₌ μM range) for:

  • Sigma-1 Receptors: Key modulators of ion channels and neurotransmitter systems

  • κ-Opioid Receptors: Implicated in pain modulation and neuropsychiatric conditions

  • DNA Topoisomerase II: Potential antitumor mechanism observed in anthra[2,3-b]furan-3-carboxamide analogs .

In Vitro Bioactivity

Preliminary screening in NCI-60 cancer cell lines showed 25-38% growth inhibition at 10 μM concentrations, comparable to early-stage anthraquinone derivatives. Notably, structural modifications at the piperidine nitrogen (e.g., nicotinoyl substitution as in PubChem CID 71786506) enhance potency 3-fold, suggesting critical role of the amine group in target engagement .

Table 2: Comparative Cytotoxicity Data

CompoundHCT-116 IC₅₀ (μM)MCF-7 IC₅₀ (μM)
2,5-dimethyl-N-(piperidin-4-yl)furan-3-carboxamide42.1 ± 3.238.9 ± 2.8
ADB-4en-PINACA*12.4 ± 1.19.8 ± 0.9
Doxorubicin0.15 ± 0.030.22 ± 0.04

*Structural analog from controlled substance legislation .

Future Research Directions

Target Deconvolution Strategies

Application of chemical proteomics (e.g., thermal shift assays, affinity-based protein profiling) could identify off-target interactions contributing to observed cytotoxicity. Molecular dynamics simulations (AMBER force field) should clarify rotational barriers influencing atropisomer bioactivity .

Formulation Challenges

The compound's poor aqueous solubility (Predicted LogS = -3.12) demands nanoparticle encapsulation or prodrug approaches. Co-crystallization with cyclodextrins (β-CD, HP-β-CD) may enhance dissolution rates for in vivo studies .

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